3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediate

Researchers developing oxytocin receptor antagonists face synthetic failure when using incorrect positional isomers. 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 85468-38-8) is the specific 3-substituted building block required for constructing the dihydroindenyl piperazinedione core-the 5-aminomethyl analog (CAS 131052-84-1) cannot substitute. • Essential for oxytocin receptor antagonist synthesis targeting dysmenorrhea, pre-term labor, and endometriosis. • Hydrochloride salt provides superior stability and handling vs. free base. • ≥95% purity recommended for reproducible multi-step yields.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 85468-38-8
Cat. No. B128306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)pyridin-2(1H)-one hydrochloride
CAS85468-38-8
Synonyms3-(Aminomethyl)-2(1H)-pyridinone Monohydrochloride; 
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)CN.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H
InChIKeyKGCBDOOONLLWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Data Sheet


3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 85468-38-8) is a heterocyclic building block with a pyridin-2-one core bearing an aminomethyl substituent at the 3-position [1]. This compound exists as a hydrochloride salt with a molecular weight of 160.60 g/mol and the molecular formula C6H9ClN2O [1]. As a key intermediate, it is used in the preparation of dihydroindenyl piperazinediones, which act as oxytocin receptor antagonists for the treatment of dysmenorrhea, pre-term labor, and endometriosis .

Synthetic intermediate for oxytocin receptor antagonist scaffolds
High-purity specification supports reproducible multi-step chemistry
Hydrochloride salt form enhances handling stability

Why Generic Substitution Fails


Aminomethyl pyridinones are not interchangeable due to differences in substitution patterns that dictate their utility in specific synthetic pathways. For example, 3-(aminomethyl)pyridine (CAS 3731-52-0) lacks the 2-oxo group, while 5-(aminomethyl)pyridin-2(1H)-one (CAS 131052-84-1) has the aminomethyl group at the 5-position, which alters reactivity and downstream product profiles [1]. 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is specifically required for synthesizing dihydroindenyl piperazinediones, a class of oxytocin receptor antagonists with demonstrated therapeutic applications . Substituting with a close analog may lead to synthetic failure or produce inactive compounds.

Target
Substitute
Risk
3-(Aminomethyl)pyridin-2(1H)-one·HCl
3-(Aminomethyl)pyridine
Lacks 2-oxo group; altered reactivity and H-bond profile may prevent desired cyclization
3-(Aminomethyl)pyridin-2(1H)-one·HCl
5-(Aminomethyl)pyridin-2(1H)-one
Regioisomeric shift changes scaffold geometry; may fail in piperazinedione construction

Quantitative Evidence


Purity Benchmark: 3- vs. 5-Aminomethyl Pyridinone

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is commercially available with a minimum purity specification of 95+% by HPLC, which is critical for reproducible synthetic outcomes in multi-step oxytocin antagonist preparations . In contrast, the 5-substituted regioisomer, 5-(aminomethyl)pyridin-2(1H)-one, is typically offered at lower purity levels (e.g., 95% minimum) . While the difference appears small, in the context of multi-step pharmaceutical synthesis, a 0.5% increase in purity can reduce cumulative byproduct formation and improve final product yields.

Purity Specification
Data to verify
95+% (HPLC) vs 95% for 5-substituted regioisomer
Higher starting purity may reduce cumulative byproducts
Vendor specification; independent verification advised
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediate

Synthetic Yield: Microwave vs. Thermal

Microwave-assisted synthesis of highly substituted aminomethylated 2-pyridones, including the 3-substituted derivatives, achieves yields of 48-93% for tertiary aminomethylene substituents [1]. This is a significant improvement over traditional thermal methods, which often require longer reaction times and provide lower yields. The efficient introduction of the aminomethyl group at the 3-position is crucial for constructing the dihydroindenyl piperazinedione scaffold .

Synthetic Yield
Class-level
Microwave: 48–93% yield; thermal methods give lower yields
Microwave method enhances aminomethylation efficiency
Yield range depends on tertiary amine substituent
Organic Synthesis Microwave-Assisted Synthesis Process Chemistry

Molecular Weight & Hydrogen Bonding Profile

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride has a molecular weight of 160.60 g/mol and features three hydrogen bond donors (amine, hydroxyl, and hydrochloride) and two hydrogen bond acceptors [1]. In comparison, the free base 3-(aminomethyl)pyridine (CAS 3731-52-0) has a lower molecular weight (108.14 g/mol) and a different hydrogen bonding profile due to the absence of the 2-oxo group [2]. This alters its solubility and reactivity, making it unsuitable for the same synthetic transformations.

Molecular Properties
Class-level
MW 160.60, 3 HBD, 2 HBA vs 3-(aminomethyl)pyridine: MW 108.14, 1 HBD, 1 HBA
Hydrogen bonding and salt form influence solubility and reactivity
Computed properties; experimental validation recommended
Medicinal Chemistry Computational Chemistry Drug Design

Optimal Use Cases


Oxytocin Antagonist Synthesis

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a critical intermediate in the synthesis of dihydroindenyl piperazinediones, a class of oxytocin receptor antagonists being developed for the treatment of dysmenorrhea, pre-term labor, and endometriosis . The compound's 3-aminomethyl substitution pattern is essential for constructing the piperazinedione core. Procurement of high-purity material (≥95% by HPLC) is recommended to ensure reproducible yields and minimize byproduct formation in multi-step syntheses.

2-Pyridinone Library Building Block

As a versatile 2-pyridinone building block, 3-(aminomethyl)pyridin-2(1H)-one hydrochloride can be used to generate diverse compound libraries for screening against various biological targets. The microwave-assisted synthetic methods described in the literature enable efficient derivatization of the aminomethyl group, allowing for rapid structure-activity relationship (SAR) studies [1]. The hydrochloride salt form provides improved stability and handling compared to the free base.

Anti-Bacterial Pilus Inhibitors

Amino methylated 2-pyridinones, including 3-substituted derivatives, have been described in patents as inhibitors of pili formation in bacteria, suggesting potential applications in developing anti-biofilm and anti-adherence therapies [2]. The 3-(aminomethyl)pyridin-2(1H)-one scaffold provides a starting point for synthesizing and optimizing new antibacterial agents.

Application
Selection Property
Validation Focus
Oxytocin receptor antagonist synthesis research
3-Aminomethyl substitution pattern
Piperazinedione core formation; multi-step purity
2-Pyridinone library diversification
Aminomethyl handle for derivatization
Microwave-assisted SAR library synthesis
Bacterial pilus inhibition studies
2-Pyridinone antibiofilm scaffold
Pili formation inhibition assay context

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